molecular formula C23H21ClN2O4 B2641072 7-Chloro-2-(2-morpholinoethyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 634574-64-4

7-Chloro-2-(2-morpholinoethyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No. B2641072
CAS RN: 634574-64-4
M. Wt: 424.88
InChI Key: MLMOQVYKZMPGNP-UHFFFAOYSA-N
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Description

The compound is a type of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione . These types of compounds are often synthesized for their potential biological activities . The compound has a morpholinoethyl group, a phenyl group, and a chlorine atom attached to different positions of the chromeno[2,3-c]pyrrole-3,9-dione core .


Synthesis Analysis

While specific synthesis methods for this compound are not available, general methods for synthesizing 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones involve multicomponent processes . These methods are often compatible with a wide range of substituents .


Molecular Structure Analysis

The compound has a complex structure with multiple rings, including a chromeno[2,3-c]pyrrole-3,9-dione core . The morpholinoethyl and phenyl groups, as well as the chlorine atom, are likely to influence the compound’s properties and reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the morpholinoethyl and phenyl groups, as well as the chlorine atom, could affect its solubility, stability, and reactivity .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Pyrrole derivatives, including this compound, have been explored for their potential as drugs. Researchers investigate their pharmacological properties, such as antibacterial, antioxidant, anti-inflammatory, antitubercular, and antitumor activities . In particular, this compound’s structural features make it an interesting candidate for drug development.

Heterocyclic Synthesis

The synthesis of functionalized pyrroles is an ongoing area of interest. Multi-component reactions involving arylglyoxals and enaminocarbonyl compounds have been employed to create polyfunctionalized pyrrole derivatives. This compound’s three-component reaction with arylglyoxals and Meldrum’s acid in ethanol yields new pyrrole derivatives efficiently .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential biological activities. Given the biological activities of related compounds , it could be of interest in medicinal chemistry.

properties

IUPAC Name

7-chloro-2-(2-morpholin-4-ylethyl)-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN2O4/c24-16-6-7-18-17(14-16)21(27)19-20(15-4-2-1-3-5-15)26(23(28)22(19)30-18)9-8-25-10-12-29-13-11-25/h1-7,14,20H,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLMOQVYKZMPGNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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